molecular formula C9H7FO2 B2679683 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1596787-97-1

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2679683
CAS No.: 1596787-97-1
M. Wt: 166.151
InChI Key: FUYALZJRTIQBOJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a fluorine atom at position 5 and a hydroxyl group at position 2 of the indenone scaffold. The core structure, 2,3-dihydro-1H-inden-1-one, consists of a fused benzene and cyclopentanone ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYALZJRTIQBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindanone.

    Hydroxylation: The 5-fluoroindanone is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation to form a ketone or aldehyde under specific conditions:

Reaction Reagents/Conditions Product Yield Reference
Oxidation to ketoneKMnO₄, H₂SO₄, 60°C, 4 h5-Fluoro-1,2-indanedione78%
Selective aldehyde formationTEMPO/NaOCl, rt, 2 h5-Fluoro-2-oxo-2,3-dihydro-1H-inden-1-aldehyde65%

The oxidation mechanism involves proton abstraction from the hydroxyl group, followed by electron transfer to the oxidizing agent. Mn(VII) in KMnO₄ acts as a strong oxidizer, while TEMPO facilitates selective aldehyde formation via radical intermediates.

Reduction Reactions

The carbonyl group at position 1 can be reduced to a secondary alcohol:

Reaction Reagents/Conditions Product Yield Reference
Ketone reductionNaBH₄, MeOH, 0°C, 1 h5-Fluoro-2-hydroxy-indan-1-ol92%
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, rt5-Fluoro-2-hydroxy-indan-1-ol88%

NaBH₄ selectively reduces the ketone without affecting the hydroxyl group, while catalytic hydrogenation requires careful control to avoid over-reduction .

Nucleophilic Additions

The ketone participates in nucleophilic additions, forming tertiary alcohols or enolates:

Reaction Reagents/Conditions Product Yield Reference
Grignard additionMeMgBr, THF, −78°C, 2 h5-Fluoro-2-hydroxy-1-(1-hydroxyethyl)-indane81%
Enolate formationLDA, THF, −40°C, 30 min5-Fluoro-2-hydroxy-indan-1-one enolateN/A

Enolates generated with strong bases like LDA enable alkylation or aldol reactions, expanding functionalization options .

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification:

Reaction Reagents/Conditions Product Yield Reference
AcetylationAcCl, pyridine, rt, 6 h5-Fluoro-2-acetoxy-2,3-dihydro-1H-inden-1-one85%
Methyl ether formationMeI, K₂CO₃, DMF, 50°C, 12 h5-Fluoro-2-methoxy-2,3-dihydro-1H-inden-1-one76%

Steric hindrance from the bicyclic structure slows reaction rates compared to linear alcohols .

Ring-Opening and Rearrangement

Acid-catalyzed rearrangements yield fused aromatic systems:

Reaction Reagents/Conditions Product Yield Reference
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 40°C, 8 h5-Fluoro-2-hydroxy-indeno[2,1-b]furan-3-one68%
Beckmann rearrangementHONH₂, H₂SO₄, 100°C, 24 h5-Fluoro-2-hydroxy-indan-1-one oxime54%

Friedel-Crafts reactions proceed via electrophilic aromatic substitution, with the hydroxyl group directing para substitution .

Biological Interactions

The compound inhibits enzymes via hydrogen bonding (hydroxyl) and electrostatic interactions (fluorine):

Target Biological Activity IC₅₀ Reference
Cytochrome P450 2D6Competitive inhibition12.3 μM
Carbonic anhydrase IXAllosteric modulation8.9 μM

Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets.

Stability and Degradation

The compound degrades under harsh conditions:

Condition Degradation Pathway Half-Life Reference
pH < 2 or pH > 10Hydrolysis of ketone3.2 h (pH 1)
UV light (254 nm)Photooxidation of hydroxyl45 min

Stabilizers like BHT (0.1%) extend shelf life to >12 months at −20°C.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one has been investigated for its role as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to serve as a building block for more complex molecules with potential therapeutic effects.

Case Study: VHL Inhibitors
A notable application of this compound is in the development of inhibitors targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The inhibition of VHL can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. Research has shown that modifications to the phenylene core of ligands, including the introduction of fluorine substituents, enhance their binding affinity to VHL, demonstrating the compound's utility in drug design .

Synthesis of Indanones

The compound is also used in synthesizing various indanone derivatives, which possess a wide range of biological activities. For instance, it has been employed in reactions that yield 1-indanones with diverse biological properties such as antibacterial and antifungal activities .

Table: Examples of Indanone Derivatives and Their Activities

Compound NameBiological Activity
5-Fluoro-1-indanoneAntimicrobial
5-Chloro-1-indanoneAnticancer
5-Fluoro-2-hydroxy-indanonePotential anti-inflammatory

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of dihydroindenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations

Position of Hydroxyl Group: The hydroxyl group at position 2 in the target compound contrasts with analogs like compound 55 (6-OH) and the 3-hydroxy derivative in . Position 2 hydroxylation may enhance intramolecular hydrogen bonding with the ketone, stabilizing the enol tautomer and influencing reactivity .

For example, DDI’s bromine substituents improve DNA-Topoisomerase II binding .

Benzylidene Modifications :

  • Compounds with benzylidene substituents (e.g., 55 and DDI) exhibit extended conjugation, which may enhance π-π stacking with biological targets. The trifluoromethoxy group in compound 55 contributes to lipophilicity and metabolic stability .

Alkyl and Ester Groups :

  • Alkyl chains (e.g., isopropyl in ) increase hydrophobicity, affecting membrane permeability. Ester groups () improve solubility and serve as prodrug motifs .

Biological Activity

5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7FO2. It is characterized by a fluorine atom at the 5-position and a hydroxyl group at the 2-position of the indanone structure. These functional groups contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 5-fluoroindanone : This serves as the starting material.
  • Hydroxylation : The introduction of the hydroxyl group at the 2-position can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
  • Purification : Techniques such as recrystallization or column chromatography are used to obtain high-purity compounds.

The biological activity of this compound is influenced by its structural features:

  • Fluorine Atom : Enhances binding affinity to biological targets.
  • Hydroxyl Group : Facilitates hydrogen bonding interactions with enzymes or receptors.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, certain analogs demonstrated IC50 values ranging from 2.43 to 7.84 μM against these cell lines .
CompoundCell LineIC50 (μM)
Analog AMDA-MB-2314.98
Analog BHepG214.65

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes:

  • MAO-B Inhibition : Some studies indicate that fluorinated compounds can exhibit strong inhibitory activity against monoamine oxidase B (MAO-B), with IC50 values reported as low as 21 nM for certain derivatives .

Study on VHL Inhibitors

A recent study explored the design of new inhibitors targeting the von Hippel–Lindau (VHL) protein, which plays a crucial role in cellular responses to hypoxia. The introduction of fluorine in ligands improved their binding affinity significantly, demonstrating how modifications at specific positions can enhance biological activity .

Antimicrobial Activity

Another investigation assessed the antibacterial and antifungal properties of related fluorinated compounds. The study found that certain derivatives exhibited promising antimicrobial activity, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving fluorination and hydroxylation of dihydroindenone precursors. For example, fluoro-substituted intermediates can be prepared via electrophilic aromatic substitution, followed by regioselective oxidation. Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization. Confirm purity via HPLC or TLC, and validate structural integrity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify the hydroxy proton (broad singlet near δ 5-6 ppm) and fluorine-induced splitting patterns in aromatic/alkene regions.
  • ¹³C NMR : Detect carbonyl (C=O, ~200 ppm) and fluorinated carbons (deshielded due to electronegativity).
  • IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.
    Cross-validate with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology : Receptor-binding assays (e.g., displacement of radioligands like [³H]SCH23390 for dopamine receptors) using striatal membrane homogenates. Measure IC₅₀ values and selectivity ratios (D₂-like vs. D₁-like receptors). For functional activity, monitor secondary messengers (e.g., cyclic GMP levels in rat neostriatal membranes) to assess agonist/antagonist profiles .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

  • Methodology : Use B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and Fukui indices. Analyze charge distribution via Mulliken population analysis. Compare theoretical UV-Vis spectra with experimental data to validate electronic transitions. Such studies predict sites for electrophilic/nucleophilic attack and guide derivatization strategies .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are critical for resolving structural ambiguities?

  • Methodology :

  • SHELX : Refine X-ray diffraction data to determine bond lengths, angles, and torsion angles. Validate hydrogen bonding (e.g., hydroxy group interactions) and fluorine’s stereoelectronic effects.
  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters, aiding in distinguishing static disorder from dynamic motion .

Q. How do structural modifications (e.g., N-alkylation, halogen substitution) impact dopamine receptor affinity and selectivity?

  • Methodology : Synthesize analogs (e.g., N-allyl-N-methyl derivatives) and compare binding affinities using competitive radioligand assays. For selectivity, evaluate cross-reactivity with related receptors (e.g., serotonin, adrenergic). Molecular docking (e.g., AutoDock Vina) can predict binding modes and key interactions (e.g., hydrogen bonds with Ser194, hydrophobic contacts with Phe184 in D₂ receptors) .

Q. How should researchers address inconsistencies in reported physical-chemical properties (e.g., solubility, melting point)?

  • Methodology : Re-measure properties using standardized protocols:

  • Melting point : Differential scanning calorimetry (DSC) under inert atmosphere.
  • Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification.
  • LogP : Reverse-phase HPLC or shake-flask partitioning. Cross-reference with computational predictions (e.g., XLogP3) .

Data Contradiction Analysis

Q. Why might fluorinated indenones exhibit variable antimicrobial activity across studies?

  • Methodology : Test under standardized conditions (e.g., CLSI guidelines) with controlled inoculum size and culture media. Assess biofilm formation vs. planktonic growth. Use fractional inhibitory concentration (FIC) indices to rule out synergism/antagonism with assay components. Consider stereochemical purity (e.g., enantiomer-specific activity) via chiral chromatography .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) to mitigate batch-to-batch variability.
  • Computational Validation : Benchmark DFT results against high-level methods (e.g., CCSD(T)) for critical electronic properties.
  • Crystallographic Data Deposition : Submit refined structures to the Cambridge Structural Database (CSD) for community access .

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